synthesis and characterization of 4-Bromo-2-ethoxyphenylboronic acid
synthesis and characterization of 4-Bromo-2-ethoxyphenylboronic acid
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-2-ethoxyphenylboronic acid
Introduction and Strategic Overview
4-Bromo-2-ethoxyphenylboronic acid is an arylboronic acid of interest in organic synthesis, particularly as a coupling partner in Suzuki-Miyaura cross-coupling reactions. The presence of the ethoxy, bromo, and boronic acid functionalities on the phenyl ring makes it a versatile reagent for the construction of complex molecular architectures, including those found in active pharmaceutical ingredients (APIs).
The synthetic strategy detailed in this guide is a two-step process commencing with the commercially available precursor, 4-bromo-2-ethoxyaniline. This approach is designed for efficiency and regiochemical control, culminating in the target boronic acid.
Proposed Synthetic Pathway
The synthesis of 4-Bromo-2-ethoxyphenylboronic acid can be logically approached in two key stages:
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Diazotization-Sandmeyer Reaction: Conversion of the starting material, 4-bromo-2-ethoxyaniline, to the corresponding 1,4-dibromo-2-ethoxybenzene.
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Lithium-Halogen Exchange and Borylation: Selective metalation of the more reactive bromo position followed by reaction with a borate ester to yield the desired boronic acid.
Caption: Proposed two-step synthesis of 4-Bromo-2-ethoxyphenylboronic acid.
Detailed Experimental Protocols
Step 1: Synthesis of 1,4-Dibromo-2-ethoxybenzene
This procedure is adapted from standard Sandmeyer reaction protocols. The rationale for this step is to replace the amine group of 4-bromo-2-ethoxyaniline with a bromine atom, providing the necessary dibromo-precursor for the subsequent borylation step.
Materials:
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4-Bromo-2-ethoxyaniline (1.0 eq)
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Hydrobromic acid (48% aqueous solution)
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Sodium nitrite (NaNO₂) (1.1 eq)
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Copper(I) bromide (CuBr) (1.2 eq)
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Deionized water
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Diethyl ether
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Ice
Procedure:
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In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-bromo-2-ethoxyaniline in hydrobromic acid. Cool the mixture to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.
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In a separate flask, dissolve copper(I) bromide in hydrobromic acid.
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Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
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Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,4-dibromo-2-ethoxybenzene.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Synthesis of 4-Bromo-2-ethoxyphenylboronic acid
This step employs a lithium-halogen exchange reaction, a common and effective method for the synthesis of arylboronic acids.[1][2] The choice of n-butyllithium as the organolithium reagent is standard for this transformation. The reaction is performed at low temperature (-78 °C) to prevent side reactions. The lithium-halogen exchange is expected to occur regioselectively at the bromine atom ortho to the ethoxy group due to the ortho-directing and stabilizing effect of the ethoxy group.
Materials:
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1,4-Dibromo-2-ethoxybenzene (1.0 eq)
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Anhydrous tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)
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Triisopropyl borate (B(O-iPr)₃) (1.2 eq)
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2 M Hydrochloric acid (HCl)
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Diethyl ether
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Brine
-
Anhydrous sodium sulfate
Procedure:
-
Flame-dry all glassware and allow to cool under a stream of dry nitrogen.
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In a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 1,4-dibromo-2-ethoxybenzene in anhydrous THF.
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add n-butyllithium dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
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Add triisopropyl borate dropwise to the reaction mixture, again keeping the temperature at -78 °C.
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After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of 2 M HCl.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude 4-Bromo-2-ethoxyphenylboronic acid.
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The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ether/hexanes) to yield the pure boronic acid as a solid.
Characterization of 4-Bromo-2-ethoxyphenylboronic acid
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.[3] The predicted ¹H and ¹³C NMR chemical shifts are summarized below. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
Predicted NMR Data:
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | ~7.5-7.7 | d | 1H | H ortho to B(OH)₂ |
| Aromatic-H | ~7.2-7.4 | dd | 1H | H meta to B(OH)₂ |
| Aromatic-H | ~6.9-7.1 | d | 1H | H para to B(OH)₂ |
| -OCH₂CH₃ | ~4.0-4.2 | q | 2H | Methylene protons |
| -OCH₂CH₃ | ~1.3-1.5 | t | 3H | Methyl protons |
| -B(OH)₂ | ~8.0-8.5 | s (broad) | 2H | Boronic acid protons |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| Aromatic-C | ~160-165 | C-OEt | ||
| Aromatic-C | ~135-140 | C-Br | ||
| Aromatic-C | ~120-125 | CH | ||
| Aromatic-C | ~115-120 | CH | ||
| Aromatic-C | ~110-115 | C-B(OH)₂ | ||
| -OCH₂CH₃ | ~64-68 | Methylene carbon | ||
| -OCH₂CH₃ | ~14-16 | Methyl carbon |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the target compound. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).
-
Expected Molecular Ion (M⁺): m/z corresponding to C₈H₁₀BBrO₃.
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Key Fragmentation: Loss of H₂O from the boronic acid moiety, and cleavage of the ethoxy group are plausible fragmentation pathways.[4][5][6]
Overall Experimental Workflow
Caption: Comprehensive workflow from synthesis to characterization.
References
-
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